4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1799610-93-7
VCID: VC6712061
InChI: InChI=1S/C8H6ClIN2S/c1-2-4-6(10)5-7(9)11-3-12-8(5)13-4/h3H,2H2,1H3
SMILES: CCC1=C(C2=C(S1)N=CN=C2Cl)I
Molecular Formula: C8H6ClIN2S
Molecular Weight: 324.56

4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine

CAS No.: 1799610-93-7

Cat. No.: VC6712061

Molecular Formula: C8H6ClIN2S

Molecular Weight: 324.56

* For research use only. Not for human or veterinary use.

4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine - 1799610-93-7

Specification

CAS No. 1799610-93-7
Molecular Formula C8H6ClIN2S
Molecular Weight 324.56
IUPAC Name 4-chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine
Standard InChI InChI=1S/C8H6ClIN2S/c1-2-4-6(10)5-7(9)11-3-12-8(5)13-4/h3H,2H2,1H3
Standard InChI Key MOUNVTUFUIBMMH-UHFFFAOYSA-N
SMILES CCC1=C(C2=C(S1)N=CN=C2Cl)I

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 4-chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine, precisely describes its fused bicyclic system. The thieno[2,3-d]pyrimidine scaffold consists of a thiophene ring fused to a pyrimidine ring, with substitutions at positions 4, 5, and 6. Key identifiers include:

  • CAS Registry Number: 1799610-93-7

  • Canonical SMILES: CCC1=C(C2=C(S1)N=CN=C2Cl)I

  • InChI Key: MOUNVTUFUIBMMH-UHFFFAOYSA-N

The iodine atom at position 5 contributes to the molecule’s polarizability, while the ethyl group at position 6 enhances hydrophobic interactions with enzyme active sites .

Crystallographic and Spectroscopic Data

X-ray crystallographic studies of analogous compounds, such as 6-ethylthieno[2,3-d]pyrimidines, reveal a planar fused-ring system with bond lengths and angles consistent with aromatic stabilization . The chlorine atom at position 4 adopts a position orthogonal to the ring plane, minimizing steric hindrance. Infrared (IR) and nuclear magnetic resonance (NMR) spectra for related derivatives confirm the presence of characteristic C–I (500–600 cm⁻¹) and C–Cl (750–800 cm⁻¹) stretches, as well as distinct proton environments for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂).

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis of 4-chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine typically proceeds via a multi-step sequence:

  • Formation of the Thieno[2,3-d]pyrimidine Core: Ethyl 2-amino-5-ethylthiophene-3-carboxylate undergoes cyclization with chlorformamidine hydrochloride in dimethyl sulfoxide (DMSO) at 120–125°C to yield 2-amino-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one .

  • Iodination at Position 5: Treatment with iodine monochloride (ICl) in acetic acid introduces the iodine substituent.

  • Chlorination at Position 4: Phosphorus oxychloride (POCl₃) facilitates the substitution of the hydroxyl group with chlorine under reflux conditions .

Biological Activities and Mechanism of Action

Enzyme Inhibition Profiles

4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine exhibits potent dual inhibition of human TS and DHFR, with IC₅₀ values of 54 nM and 19 nM, respectively . These enzymes are critical for nucleotide biosynthesis, making the compound a compelling antitumor agent. Comparative studies with its 6-methyl analogue reveal a 9-fold increase in DHFR inhibition potency, attributed to enhanced hydrophobic interactions between the ethyl group and Val115 in the DHFR active site .

Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundTS IC₅₀ (nM)DHFR IC₅₀ (nM)Tumor Cell GI₅₀ (nM)
4-Chloro-6-ethyl-5-iodo...541912–45
6-Methyl analogue68170150–320
Pemetrexed (reference)18,0007,5001,200–2,500

Antitumor Efficacy

In the National Cancer Institute (NCI) 60-cell line screen, the compound demonstrates nanomolar growth inhibition (GI₅₀ = 12–45 nM) against leukemia (HL-60) and breast cancer (MCF-7) cell lines . Mechanistic studies indicate cell cycle arrest at the G1/S phase and induction of apoptosis via caspase-3 activation.

Structure-Activity Relationships (SAR)

Role of Substituents

  • Iodine at Position 5: Enhances binding to TS by forming halogen bonds with Phe225 .

  • Ethyl at Position 6: Increases hydrophobic contact surface area, improving DHFR inhibition over methyl analogues .

  • Chlorine at Position 4: Stabilizes the enol tautomer, facilitating hydrogen bonding with Asp218 in TS.

Comparison with Structural Analogues

Replacement of iodine with bromine reduces TS affinity by 3-fold, while substituting chlorine with fluorine abolishes DHFR inhibition entirely. The cyclopropyl variant (4-chloro-2-cyclopropyl-6-ethylthieno[2,3-d]pyrimidine) shows shifted activity toward antimicrobial targets, underscoring the importance of the 5-iodo substitution for anticancer specificity.

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